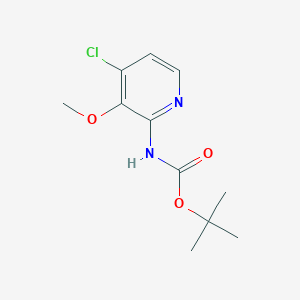

![molecular formula C18H18ClNO4 B2765957 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1331301-42-8](/img/structure/B2765957.png)

2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Corrosion Inhibition

One significant application of compounds related to 2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is in the field of corrosion inhibition. For instance, a study on the inhibition efficiencies of certain quinoxalines as corrosion inhibitors of copper in nitric acid media utilized quantum chemical calculations to explore the relationship between molecular structure and inhibition efficiency. This research highlights the potential of such compounds in protecting metals from corrosion in industrial settings (Zarrouk et al., 2014).

Antimicrobial Agents

Compounds structurally related to this compound have been explored for their antimicrobial properties. For example, the synthesis of formazans from a Mannich base of a similar compound demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).

Antitumor Activity

Research into the antitumor properties of related compounds has been conducted. A study on the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showed distinct inhibition of the proliferation of some cancer cell lines, indicating the potential use of these compounds in cancer treatment (Ju Liu et al., 2018).

CNS Depressant Activity

Another area of application is in the study of central nervous system depressant activity. Novel 2-amino-3-carbethoxy-4-phenyl thiophene, synthesized using a process involving a compound structurally similar to this compound, was screened for CNS depressant activity, suggesting possible therapeutic applications in the field of neurology (Bhattacharjee et al., 2013).

Synthesis of Heterocycles

These compounds also play a crucial role in the synthesis of heterocycles. For example, the condensation of a related compound with N,N-dimethylformamide dimethyl acetal demonstrated an effective approach to various N,O- and N,N-heterocycles, highlighting their significance in organic synthesis and pharmaceutical chemistry (Moskvina et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[2-(2-chloroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-2-23-14-9-7-13(8-10-14)11-18(22)24-12-17(21)20-16-6-4-3-5-15(16)19/h3-10H,2,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPFHSDWIMYIRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)

![4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2765881.png)

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)

![2-(1,2-benzoxazol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2765887.png)

![3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)

![2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2765896.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)